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molecular formula C12H14O4S B2991912 Ethyl 2-((phenylsulfonyl)methyl)acrylate CAS No. 89295-32-9

Ethyl 2-((phenylsulfonyl)methyl)acrylate

Cat. No. B2991912
M. Wt: 254.3
InChI Key: IPHGVOCQEKWURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874511

Procedure details

This compound was prepared from ethyl α-(benzenesulphonylmethyl)acrylate, n-Bu3SnH and AIBN in benzene at 80° C. for 1.5 h according to the procedure described in Journal of the Chemical Society, Chemical Communications, 1986, 1339-1340. 1H NMR (CDCl3) δ 0.85-1.65 (30H, m, 3× CH2CH2CH2CH3, OCH2CH3), 2.00 (2H, s, allylic CH2Sn), 4.15 (2H, q, OCH2CH3, J 7.5 Hz), 5.25 (1H, s, olefinic proton), 5.75 (1H, s, olefinic proton).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(S([CH2:10][C:11](=[CH2:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])(=O)=O)C=CC=CC=1.[SnH:18]([CH2:27][CH2:28][CH2:29][CH3:30])([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:19][CH2:20][CH2:21][CH3:22].CC(N=NC(C#N)(C)C)(C#N)C>C1C=CC=CC=1>[CH2:27]([Sn:18]([CH2:10][C:11](=[CH2:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:23][CH2:24][CH2:25][CH3:26])[CH2:28][CH2:29][CH3:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC(C(=O)OCC)=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SnH](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)[Sn](CCCC)(CCCC)CC(C(=O)OCC)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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